![molecular formula C18H17ClN2O2S B2457129 N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-19-8](/img/structure/B2457129.png)
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It has been synthesized and characterized for its anti-inflammatory properties .
Synthesis Analysis
The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound’s structure includes a benzothiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Applications De Recherche Scientifique
Pharmacological Applications
Anticonvulsant Agents : Thiazolidinone derivatives, which are chemically related to the target compound, have been designed and evaluated for their anticonvulsant activities. These compounds bind to benzodiazepine receptors and have shown considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. This suggests their potential use in the treatment of seizure disorders (Faizi et al., 2017).
Antimicrobial Activity : Derivatives incorporating the thiazole ring have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited inhibitory action against a range of bacteria and fungi, highlighting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).
Anticancer Agents : Novel kinesin spindle protein (KSP) inhibitors, structurally related to thiazolides, have been identified for their biochemical potency and suitability for clinical development as anticancer agents. These compounds induce cellular death in cancer cells by arresting them in mitosis, indicating a potential application in cancer therapy (Theoclitou et al., 2011).
Chemical and Biological Research
Soil Metabolism in Agricultural Contexts : Studies on the metabolism of isoxaben, a herbicide, in winter wheat crops have led to the identification of soil metabolites, demonstrating the environmental fate of thiazole-containing compounds. This research contributes to understanding the environmental impact and degradation pathways of such chemicals in agricultural settings (Rouchaud et al., 1993).
Photo-degradation Studies : The photo-degradation behavior of thiazole-containing pharmaceutical compounds has been investigated to understand their stability and degradation pathways under light exposure. These studies are crucial for predicting the shelf-life and safety of pharmaceuticals containing thiazole rings (Wu et al., 2007).
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It is known that thiazole derivatives can interact with various targets and pathways to exert their effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, they can inhibit the COX enzymes, thereby affecting the production of thromboxane, prostaglandins, and prostacyclin . These compounds play crucial roles in inflammation and pain sensation, among other physiological processes.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide. For instance, the solubility of the compound in various solvents can affect its absorption and distribution in the body . .
Propriétés
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-6-4-12(5-7-13)17(22)21-18-20-16-11(3)14(19)8-9-15(16)24-18/h4-10H,1-3H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMZZMWNEPQKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
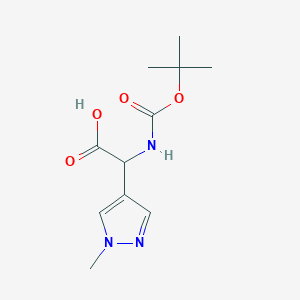


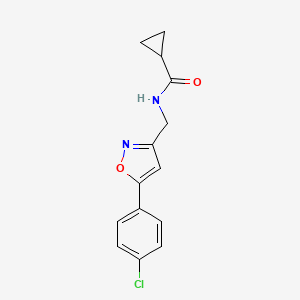
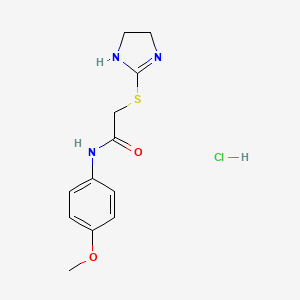
![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(1-methoxypropan-2-yl)azetidine-3-carboxamide](/img/structure/B2457055.png)
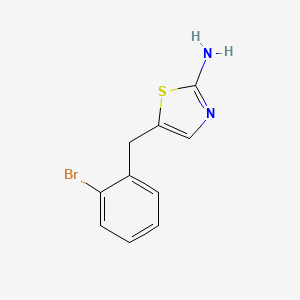

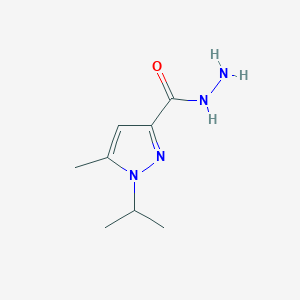
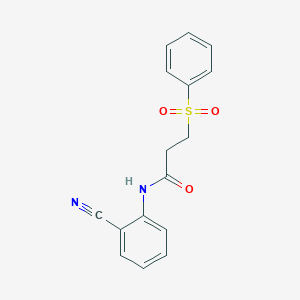
![2,5-Dichlorophenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2457061.png)
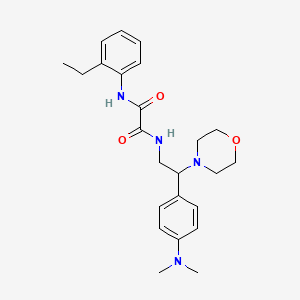

![1-phenoxy-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B2457068.png)
